molecular formula C27H36N2O2 B4310544 N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

Cat. No.: B4310544
M. Wt: 420.6 g/mol
InChI Key: LIVSHQOLAAGFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound It is characterized by its unique structure, which includes an adamantane core, a cyclopropyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group is synthesized through a cyclopropanation reaction, often using a diazo compound and a metal catalyst.

    Attachment to the Phenyl Ring: The cyclopropyl group is then attached to the phenyl ring through a Friedel-Crafts acylation reaction.

    Formation of the Adamantane Core: The adamantane core is synthesized separately and then attached to the phenyl ring through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the adamantane-phenyl intermediate with the cyclopropyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: Use in the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biology: Study of its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(adamantan-1-yl)phenyl]acetamide: Similar structure but lacks the cyclopropyl group.

    N-[4-(adamantan-1-yl)phenyl]methanamine: Similar structure but with an amine group instead of the carboxamide group.

Uniqueness

N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3311~3,7~]decane-1-carboxamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties

Properties

IUPAC Name

N-[4-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]amino]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O2/c1-16(2)9-22-23(26(22,3)4)24(30)28-20-5-7-21(8-6-20)29-25(31)27-13-17-10-18(14-27)12-19(11-17)15-27/h5-9,17-19,22-23H,10-15H2,1-4H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVSHQOLAAGFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)NC2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.